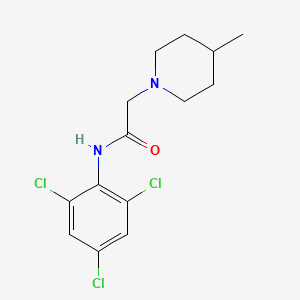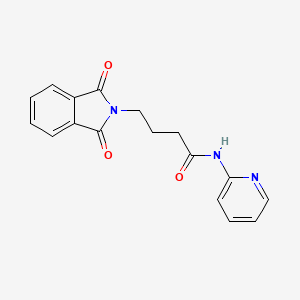
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MBDC and is primarily used as a research tool to investigate various biological processes and pathways. In
作用机制
The mechanism of action of MBDC involves the selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which triggers a cascade of events that ultimately results in cell death. The precise molecular mechanism of MBDC-mediated proteasome inhibition is still under investigation, but it is thought to involve covalent modification of the proteasome active site.
Biochemical and Physiological Effects:
MBDC has been shown to have a variety of biochemical and physiological effects. In addition to its role in proteasome inhibition, MBDC has also been shown to inhibit the activity of several other enzymes, including caspases and cathepsins. This suggests that MBDC may have a broader role in the regulation of cellular processes beyond proteasome inhibition.
实验室实验的优点和局限性
One of the primary advantages of using MBDC in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a variety of experimental settings. Additionally, the selective inhibition of the chymotrypsin-like activity of the proteasome by MBDC makes it a valuable tool for investigating the role of proteasome inhibition in various biological processes. However, one of the limitations of using MBDC in lab experiments is its potential toxicity. MBDC has been shown to have cytotoxic effects on a variety of cell lines, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for the use of MBDC in scientific research. One area of interest is the development of new cancer therapies based on MBDC-mediated proteasome inhibition. Additionally, MBDC may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MBDC and its potential applications in scientific research.
合成方法
The synthesis of MBDC involves the reaction of 4-methoxybenzylamine with isatoic anhydride in the presence of a base. The resulting product is then treated with phosgene to yield the final compound. The synthesis of MBDC is a relatively simple and straightforward process, which makes it an attractive research tool for many scientists.
科学研究应用
MBDC has been used extensively in scientific research to investigate various biological processes and pathways. One of the primary applications of MBDC is as a tool to study the role of proteasome inhibition in cancer cells. MBDC has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which leads to the accumulation of ubiquitinated proteins and ultimately results in cell death. This makes MBDC a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)10-24-17(22)18-19-15(20)13-4-2-3-5-14(13)16(19)21/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVKUVMGUWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
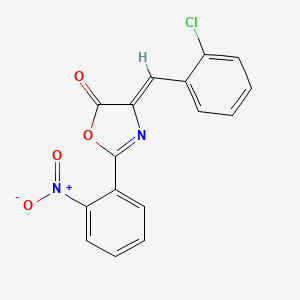
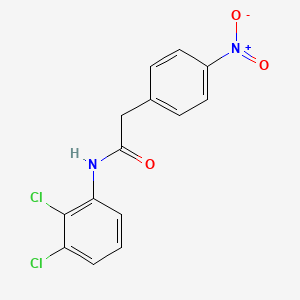
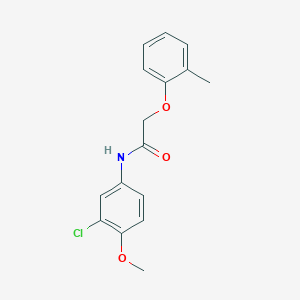
![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
